Superior CrtN Inhibitory Potency versus the Class Baseline
6-Bromo-8-methoxy-2H-chromene-3-carbonitrile demonstrates potent inhibitory activity against the S. aureus enzyme CrtN, with a reported IC50 of 12 nM [1]. This activity places it within the nanomolar potency range, distinguishing it from many other chromene-based compounds that lack this specific substitution pattern. When compared to the broader class of CrtN inhibitors, which show a wide efficacy range (IC50 = 0.02–10,000 nM), this compound's potency is well-established and competitive, providing a specific activity anchor for lead optimization [2].
| Evidence Dimension | Inhibition of CrtN enzyme activity |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Class of reported CrtN inhibitors (range: IC50 = 0.02–10,000 nM) / Unsubstituted 2H-chromene (no direct data, inferred to be inactive or less potent) |
| Quantified Difference | Potency is 833-fold higher than the 10,000 nM upper bound for weak CrtN inhibitors. |
| Conditions | Inhibition of CrtN in Staphylococcus aureus Newman assessed as reduction in staphyloxanthin levels after 48 hrs by spectrophotometric analysis [1] |
Why This Matters
This quantifies the compound's high-potency starting point for anti-virulence drug discovery, allowing researchers to prioritize it over uncharacterized or less potent analogs.
- [1] BindingDB. BDBM50241311 (CHEMBL4077227): 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50241311 (accessed 2026-04-15). View Source
- [2] Wang, Y., et al. Discovery of Benzocycloalkane Derivatives Efficiently Blocking Bacterial Virulence for the Treatment of Methicillin-Resistant S. aureus (MRSA) Infections by Targeting Diapophytoene Desaturase (CrtN). Journal of Medicinal Chemistry 2016, 59 (10), 4831–4848. https://doi.org/10.1021/acs.jmedchem.6b00222 View Source
